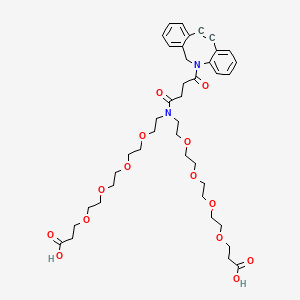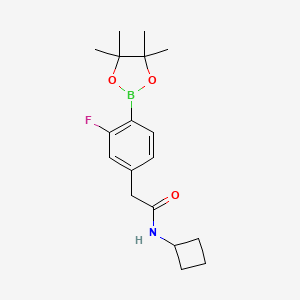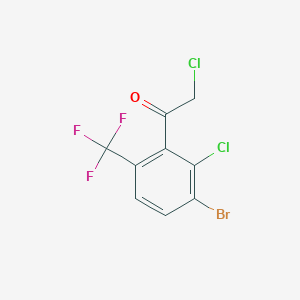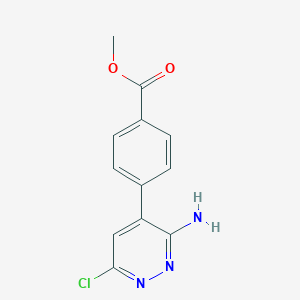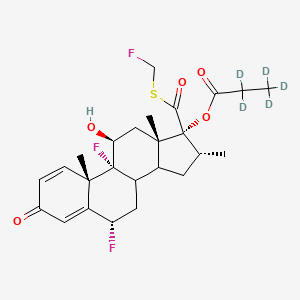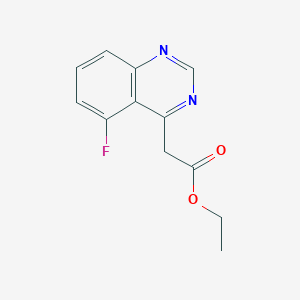
Ethyl 5-Fluoroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative with the molecular formula C12H11FN2O2 . This compound is part of a broader class of quinazoline derivatives known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate typically involves nucleophilic displacement reactions. One common method includes treating chloroquinazoline with substituted aromatic amines in the presence of trimethylamine . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially when reacting with aromatic amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-Fluoroquinazoline-4-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anticonvulsant activities, showing high affinity to the GABA-A receptor.
Medicine: Investigated for its neuroprotective and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding affinity to the GABA-A receptor, which modulates inhibitory neurotransmission in the brain . This interaction helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Ethyl 5-Fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:
6-Fluoroquinazolinones: Known for their neuroprotective and antitumor activities.
5-Fluoroquinazolines: Exhibiting significant anticonvulsant properties.
7-Fluoroquinazolines: Effective in treating obesity and diabetes. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 2-(5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
MJMPLXOWCJEQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


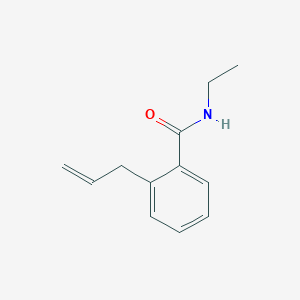
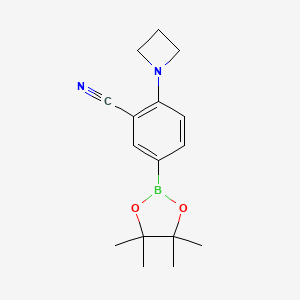
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
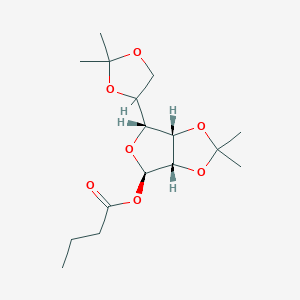
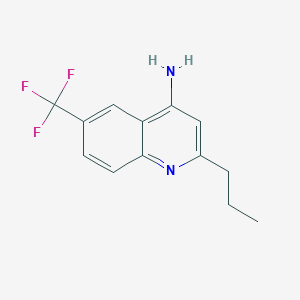
![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
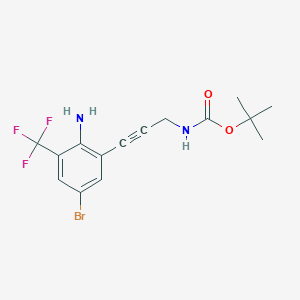
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
